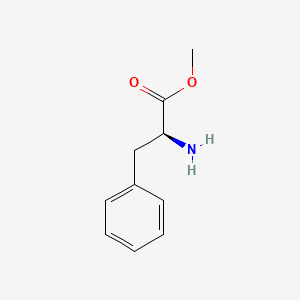

H-Phe-OMe.hydrochloride

Description

Properties

IUPAC Name |

methyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVMLNPDTIFDDY-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948635 | |

| Record name | Methyl phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7524-50-7, 2577-90-4 | |

| Record name | L-Phenylalanine, methyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7524-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-phenylalaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007524507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-phenylalaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL L-PHENYLALANINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HK4Y94JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of H-Phe-OMe.hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.hydrochloride). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a critical building block in peptide synthesis and other advanced chemical applications.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of L-phenylalanine, a common intermediate in synthetic organic chemistry.[1][2] It is primarily used as a protected amino acid building block in both solid-phase and solution-phase peptide synthesis.[1] The presence of the methyl ester protects the carboxylic acid functionality, while the hydrochloride salt of the amine allows for controlled deprotection and coupling reactions.

General Properties

| Property | Value | Source(s) |

| Chemical Name | L-Phenylalanine methyl ester hydrochloride | [1] |

| Synonyms | H-Phe-OMe.HCl, Methyl L-phenylalaninate hydrochloride | [1][3] |

| CAS Number | 7524-50-7 | [3] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [3] |

| Molecular Weight | 215.68 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

Physicochemical Data

| Parameter | Value | Source(s) |

| Melting Point | 158-162 °C | [1] |

| Solubility | Soluble in methanol, DMSO. | [4] |

| Optical Rotation | [α]²⁰/D +32.4° to +39.0° (c=2 in Ethanol) | [5] |

| pKa | Data not readily available in the public domain. The pKa of the α-amino group is expected to be lower than that of free phenylalanine (approx. 9.1) due to the esterification of the carboxyl group. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Below are representative data, though specific spectra should be acquired for each batch.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the aromatic protons of the phenyl ring, the methine proton at the alpha-carbon, the diastereotopic methylene (B1212753) protons of the benzyl (B1604629) group, and the methyl protons of the ester.

Representative ¹H NMR Data (D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.45 - 7.28 | m | 5H | Aromatic (C₆H₅) | |

| 4.42 | dd | 1H | α-CH | J = 5.2, 7.4 |

| 3.82 | s | 3H | OCH₃ | |

| 3.34 | dd | 1H | β-CH₂ | J = 14.6, 5.2 |

| 3.21 | dd | 1H | β-CH₂ | J = 14.6, 7.4 |

Source: Based on literature data.[6] Specific shifts may vary based on solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Representative ¹³C NMR Data (D₂O)

| Chemical Shift (δ) ppm | Assignment |

| 170.1 | C=O (Ester) |

| 133.7 | Aromatic C (quaternary) |

| 129.4 | Aromatic CH |

| 129.3 | Aromatic CH |

| 128.2 | Aromatic CH |

| 54.1 | α-CH |

| 53.6 | OCH₃ |

| 35.6 | β-CH₂ |

Source: Based on literature data.[6] Specific shifts may vary based on solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~3000-2800 | Aliphatic C-H stretch (amine salt) |

| ~1740 | C=O stretch (ester) |

| ~1600, ~1495 | Aromatic C=C stretch |

| ~1220 | C-O stretch (ester) |

Note: The broad absorptions in the 3000-2800 cm⁻¹ region are characteristic of the ammonium (B1175870) hydrochloride salt.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 2 °C/min) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution nuclear magnetic resonance spectra for structural elucidation.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard proton NMR pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is combined with ~100 mg of dry potassium bromide (KBr) powder.

-

The mixture is thoroughly ground to a very fine powder using an agate mortar and pestle.

-

The powdered mixture is placed into a pellet die and compressed under high pressure to form a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

A background spectrum of the empty spectrometer is recorded, followed by the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow: Peptide Coupling

The following diagram illustrates a typical workflow for a solution-phase peptide coupling reaction utilizing this compound.

Caption: Workflow for a typical solution-phase peptide coupling.

References

- 1. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]

- 2. peptide.com [peptide.com]

- 3. chemscene.com [chemscene.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. L-Phenylalanine Methyl Ester Hydrochloride 7524-50-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to Phenylalanine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenylalanine Methyl Ester Hydrochloride, a pivotal amino acid derivative. Valued for its role as a chiral building block, it is extensively used in peptide synthesis, pharmaceutical development, and biochemical research. This document details its chemical structure, physicochemical properties, experimental protocols for its synthesis, and its applications, with a focus on its utility for professionals in drug discovery and development.

Core Chemical Structure and Properties

Phenylalanine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of phenylalanine, a non-polar, essential amino acid. It exists as two main enantiomers, the L-form and the D-form, as well as a racemic mixture (DL-form). The presence of the ester group protects the carboxylic acid functionality, while the hydrochloride salt enhances its stability and solubility in aqueous solutions, making it a versatile reagent in organic synthesis.[1][2][3] It typically appears as a white to off-white crystalline solid or powder.[2][3]

Key Identifiers:

-

Canonical SMILES : COC(=O)--INVALID-LINK--N.Cl (L-form)[6]

Quantitative Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for L- and D-Phenylalanine Methyl Ester Hydrochloride, facilitating comparison and use in experimental design.

Table 1: Physicochemical Properties

| Property | L-Phenylalanine Methyl Ester Hydrochloride | D-Phenylalanine Methyl Ester Hydrochloride | Reference(s) |

| CAS Number | 7524-50-7 | 13033-84-6 | [3],[2][4] |

| Appearance | White powder or crystals | White to off-white crystalline powder | [3],[2] |

| Melting Point | 156-162 °C | 159-163 °C | [3],[8] |

| Optical Rotation | [α]D²⁰ = +32.4° to +37.0° (c=2 in EtOH) | [α]D²⁵ = -36.5° (c=2 in EtOH) | [3][9] |

| Solubility | Soluble in water, methanol (B129727), and ethanol (B145695) | Soluble in methanol and ethanol | [2],[2][8] |

Table 2: Spectroscopic Data (L-form)

| Technique | Data | Reference(s) |

| ¹H NMR (D₂O, 250 MHz) | δ 7.45-7.28 (m, 5H, Ar-H), 4.42 (dd, 1H, CH), 3.82 (s, 3H, CH₃), 3.34 (dd, 1H, PhCHH), 3.21 (dd, 1H, PhCHH) | [10] |

| ¹³C NMR (D₂O, 62.5 MHz) | δ 170.1 (CO), 133.7 (Ar-C), 129.4 (2x Ar-CH), 129.3 (2x Ar-CH), 128.2 (Ar-CH), 54.1 (CH), 53.6 (CH₂), 35.6 (CH₃) | [10] |

| Mass Spectrometry (EI) | m/z for molecular ion (C₁₀H₁₃NO₂): 179. Key fragments: 88 (base peak), 91, 103. | [11] |

Experimental Protocols

The synthesis of phenylalanine methyl ester hydrochloride is a fundamental procedure in organic chemistry, often serving as a precursor for more complex molecules. Below are detailed methodologies for its preparation.

Synthesis of L-Phenylalanine Methyl Ester Hydrochloride via Fischer Esterification

This common method involves the acid-catalyzed esterification of L-phenylalanine using methanol and an acid source like thionyl chloride or hydrogen chloride gas.

Methodology:

-

Reaction Setup : Suspend L-phenylalanine in anhydrous methanol at 0 °C in a flask equipped with a dropping funnel and a magnetic stirrer.[10]

-

Acid Addition : Slowly add thionyl chloride dropwise to the stirred suspension. This reaction is exothermic and generates HCl in situ, which acts as the catalyst.[10]

-

Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 24 hours.[10]

-

Work-up : Remove the solvent under reduced pressure (vacuum).[10]

-

Purification : Recrystallize the crude solid product from a mixture of ethyl acetate (B1210297) and ethanol (e.g., 95:5) to yield the pure white solid of L-phenylalanine methyl ester hydrochloride.[10]

Synthesis of DL-Phenylalanine Methyl Ester Hydrochloride via Racemization

This protocol describes the preparation of the racemic mixture starting from an enantiomerically pure form.

Methodology:

-

Base Treatment : Dissolve D-phenylalanine methyl ester in methanol at room temperature and treat it with sodium methoxide.[12]

-

Reflux : Heat the mixture rapidly to reflux and maintain this temperature for approximately 2.5 hours to achieve racemization.[12]

-

Acidification & Evaporation : Cool the reaction mixture and acidify it to pH 2 using concentrated hydrochloric acid. Evaporate the mixture to dryness.[12]

-

Extraction : Take up the crystalline residue in water, add sodium carbonate, and then add an organic solvent like 1,2-dichloroethane (B1671644) to form a biphasic mixture. Shake and filter the mixture.[12]

-

Purification : Separate the organic layer, wash it with a saturated sodium chloride solution, and dry it over anhydrous magnesium sulfate.[12]

-

Final Product Formation : Filter the dried solution, acidify the filtrate with hydrochloric acid, cool, and remove the solvent. Triturate the remaining material with ether and filter to yield DL-phenylalanine methyl ester hydrochloride.[12]

Applications in Research and Drug Development

Phenylalanine methyl ester hydrochloride is a cornerstone reagent with broad applications.

-

Peptide Synthesis : It is a fundamental building block for the synthesis of peptides and peptidomimetics.[1] Its protected carboxyl group allows for controlled peptide bond formation at the N-terminus. It is notably a precursor in the industrial synthesis of the artificial sweetener Aspartame (α-L-aspartyl-L-phenylalanine methyl ester).[13]

-

Pharmaceutical Intermediate : The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][14][15] Its structural similarity to neurotransmitter precursors makes it a valuable starting material for creating bioactive molecules.

-

Chiral Auxiliary : In organic synthesis, it can be employed as a chiral auxiliary, enabling the production of enantiomerically pure compounds, which is critical for developing effective and safe medications.[1]

-

Biochemical Research : Researchers utilize this compound in biochemical studies to investigate enzyme interactions, protein functions, and amino acid metabolism.[1][15]

Biological Activity and Signaling Pathways

Beyond its role as a synthetic intermediate, phenylalanine methyl ester (PME) exhibits intrinsic biological activity, particularly as a lysosomotropic agent. This property has been explored for its potential therapeutic applications.

Antileukemic and Bone Marrow Purging Activity

Studies have shown that PME has antileukemic activity against various leukemia cell lines, including acute myelogenous leukemia (AML) and acute lymphocytic leukemia (ALL).[16] Its mechanism of action is believed to stem from its lysosomotropic nature.

Proposed Mechanism:

-

Cellular Uptake : As a lipophilic amino acid methyl ester, PME can readily diffuse across the cell membrane into the cytoplasm.

-

Lysosomal Accumulation : Inside the cell, it is hypothesized to accumulate within lysosomes.

-

Hydrolysis : Within the acidic environment of the lysosome, esterases hydrolyze the methyl ester group, converting PME back into phenylalanine.

-

Osmotic Lysis : The resulting phenylalanine and the protonated amine create an osmotic gradient. The charged amino acid is trapped within the lysosome, leading to an influx of water, causing the lysosome to swell and rupture.

-

Cell Death : The release of lysosomal enzymes (cathepsins, etc.) into the cytoplasm triggers a cascade of events leading to apoptosis or necrosis of the cancer cell.[16][17]

This selective toxicity towards certain myeloid and leukemic cells has led to its investigation as a potential agent for ex vivo bone marrow purging to remove cancerous cells before autologous transplantation.[17]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. D-Phenylalanine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. L-Phenylalanine methyl ester hydrochloride | 7524-50-7 | FP26932 [biosynth.com]

- 6. Methyl L-phenylalaninate hydrochloride | C10H14ClNO2 | CID 75736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

- 11. Methyl L-phenylalaninate hydrochloride(7524-50-7) 1H NMR spectrum [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. EP0127411A2 - Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride - Google Patents [patents.google.com]

- 14. chemimpex.com [chemimpex.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Antileukemic activity of phenylalanine methyl ester (PME): a lysosomotropic peptide methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Potential of phenylalanine methylester as a bone marrow purging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Phe-OMe·HCl for Researchers and Drug Development Professionals

Introduction: L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) is a pivotal amino acid derivative widely utilized in the fields of peptide chemistry and drug development. As a derivative of the essential amino acid L-phenylalanine, it serves as a fundamental building block in the synthesis of peptides and peptidomimetics. Its protected carboxyl group (as a methyl ester) and free amino group make it an ideal starting material for stepwise peptide elongation. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols relevant to its use in research and development.

Core Data Presentation

For ease of reference and comparison, the key quantitative data for H-Phe-OMe·HCl are summarized in the table below.

| Property | Value | Citations |

| Molecular Weight | 215.68 g/mol | [1][2] |

| Chemical Formula | C₁₀H₁₄ClNO₂ | [1] |

| CAS Number | 7524-50-7 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | >98.0% | |

| Solubility | Soluble in DMSO (50 mg/mL) | [1] |

Experimental Applications and Logical Workflow

The primary application of H-Phe-OMe·HCl is in peptide synthesis, where it serves as the C-terminal amino acid ester. The following diagram illustrates a general workflow for the synthesis of a dipeptide using H-Phe-OMe·HCl.

Experimental Protocols

Below are detailed methodologies for key experiments involving H-Phe-OMe·HCl.

Synthesis of H-Phe-OMe·HCl from L-Phenylalanine

This protocol outlines the esterification of L-phenylalanine to produce L-phenylalanine methyl ester hydrochloride.

Materials:

-

L-phenylalanine

-

Methanol (B129727) (MeOH)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate (B1210297) (EtOAc)

-

Ethanol (B145695) (EtOH)

Procedure:

-

Suspend L-phenylalanine (54.7 mmol) in methanol (100 cm³).[3]

-

Cool the suspension to 0 °C in an ice bath.[3]

-

Slowly add thionyl chloride (82.1 mmol) to the stirred suspension via a dropping funnel.[3]

-

Allow the reaction mixture to stir at room temperature for 24 hours.[3]

-

Remove the solvent under reduced pressure.[3]

-

Recrystallize the crude product from a mixture of ethyl acetate and ethanol (95:5) to yield H-Phe-OMe·HCl as a white solid.[3]

General Protocol for Dipeptide Synthesis using H-Phe-OMe·HCl (Carbodiimide-Mediated Coupling)

This protocol describes a general method for coupling an N-terminally protected amino acid to H-Phe-OMe·HCl using a carbodiimide (B86325) coupling agent.

Materials:

-

N-protected amino acid (e.g., Boc-Trp-OH) (1.0 eq)

-

H-Phe-OMe·HCl (1.0 eq)

-

N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.0 eq)

-

1-hydroxybenzotriazole (HOBt) (1.0 eq)

-

N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) (2.1 eq)

-

Anhydrous chloroform (B151607) (CHCl₃) or dimethylformamide (DMF)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the N-protected amino acid and H-Phe-OMe·HCl in an appropriate anhydrous solvent (e.g., CHCl₃ or DMF).[4]

-

Cool the solution to 0°C in an ice bath.[4]

-

Add the tertiary base (e.g., NMM) and stir for 15 minutes.[4]

-

Add the coupling agent (e.g., DCC) and HOBt to the reaction mixture.[4]

-

Allow the reaction to proceed for 12-24 hours, gradually warming to room temperature.[4]

-

If using DCC, filter off the precipitated dicyclohexylurea (DCU) byproduct.[5]

-

Wash the filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[4]

-

Purify the crude dipeptide product by recrystallization or silica (B1680970) gel column chromatography.[5]

Mechanism of Action and Broader Applications

While primarily a synthetic building block, peptides derived from H-Phe-OMe·HCl can exhibit biological activity. For instance, tryptophan- and phenylalanine-containing peptides have been investigated as potential broad-spectrum antibacterial agents, with a proposed mechanism involving the disruption of bacterial membranes.[5] Furthermore, amino acid derivatives, in a broader sense, have been explored as ergogenic supplements that may influence the secretion of anabolic hormones and support mental and physical performance during stress.[1] The incorporation of H-Phe-OMe·HCl into novel peptide structures is a key strategy in the discovery of new therapeutic agents and bioactive molecules.

References

H-Phe-OMe·hydrochloride (CAS: 7524-50-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of H-Phe-OMe·hydrochloride, a pivotal amino acid derivative in research and pharmaceutical development. This document details its physicochemical properties, experimental protocols for its application, and explores its biological significance.

Core Data Presentation

H-Phe-OMe·hydrochloride, the methyl ester of L-phenylalanine hydrochloride, is a white to off-white crystalline solid. Its key quantitative data are summarized below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 7524-50-7 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |

| Molecular Weight | 215.68 g/mol | [1] |

| Appearance | White to off-white solid/powder or crystals | [1] |

| Melting Point | 158-162 °C | [2] |

| Solubility | Soluble in DMSO (50 mg/mL) | [1] |

| Purity | Typically ≥98% |

Experimental Protocols

H-Phe-OMe·hydrochloride is a fundamental building block in peptide synthesis. Below are detailed methodologies for its use in common experimental procedures.

Synthesis of DL-Phenylalanine Methyl Ester Hydrochloride

This protocol describes the synthesis of the racemic mixture of phenylalanine methyl ester hydrochloride.

Materials:

-

D-phenylalanine methyl ester

-

Sodium methoxide (B1231860)

-

Concentrated hydrochloric acid

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (B86663)

-

Ether

Procedure:

-

Dissolve 5.0 parts of D-phenylalanine methyl ester in 80 parts of methanol at room temperature.

-

Add 0.90 parts of sodium methoxide to the solution.

-

Heat the mixture rapidly to reflux and maintain for approximately 2.5 hours.

-

Cool the reaction mixture and acidify to a pH of 2 with concentrated hydrochloric acid.

-

Evaporate the mixture to dryness.

-

Dissolve the resulting crystalline residue in water and add sodium carbonate.

-

Add 1,2-dichloroethane to create a two-phase system, shake, and filter.

-

Separate the organic layer, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter the dried solution and acidify the filtrate with hydrochloric acid.

-

Cool the solution and remove the solvent.

-

Triturate the remaining material with ether and filter to yield DL-phenylalanine methyl ester hydrochloride.[3]

Solution-Phase Synthesis of Boc-Trp-Phe-OMe Dipeptide

This protocol details the synthesis of a dipeptide using H-Phe-OMe·HCl as a starting material.[4]

Materials:

-

L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N,N-diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Boc-L-tryptophan

-

1 M Hydrochloric acid (HCl) solution

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

Preparation of L-phenylalanine methyl ester (free base):

-

Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in dichloromethane.

-

Add N,N-diisopropylethylamine (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature. This solution containing the free base is used directly in the next step.[4]

-

-

Peptide Coupling Reaction:

-

In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and 1-hydroxybenzotriazole (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add dicyclohexylcarbodiimide (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Add the L-phenylalanine methyl ester solution from step 1 to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.[4]

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure Boc-Trp-Phe-OMe.[4]

-

Visualizations

Experimental Workflow: Dipeptide Synthesis

Caption: A flowchart illustrating the key stages in the solution-phase synthesis of a dipeptide.

Inferred Biological Pathway: Impact on Neurotransmitter Synthesis

While direct signaling pathways for H-Phe-OMe·hydrochloride are not extensively documented, its metabolic product, phenylalanine, plays a crucial role in neurotransmitter synthesis. High concentrations of phenylalanine can competitively inhibit the transport of tyrosine and tryptophan across the blood-brain barrier and also inhibit key enzymes in the dopamine (B1211576) and serotonin (B10506) synthesis pathways.

Caption: A diagram showing the potential impact of elevated phenylalanine on neurotransmitter synthesis.

References

H-Phe-OMe·hydrochloride: A Technical Guide for Researchers in Peptide Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe-OMe·hydrochloride, chemically known as L-Phenylalanine methyl ester hydrochloride, is a pivotal building block in the field of bioorganic and medicinal chemistry. With the CAS number 7524-50-7, this compound is the hydrochloride salt of the methyl ester of the essential amino acid L-phenylalanine. Its structure features a protected carboxylic acid group (as a methyl ester) and a free amino group (as a hydrochloride salt), making it an ideal starting material for a variety of chemical transformations, most notably peptide synthesis. This guide provides a comprehensive overview of the applications of H-Phe-OMe·hydrochloride in research, with a focus on its role in peptide synthesis, the development of chiral drug intermediates, and its utility in biochemical studies.

Physicochemical Properties

A clear understanding of the physicochemical properties of H-Phe-OMe·hydrochloride is essential for its effective use in research. These properties influence its solubility, reactivity, and handling requirements.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [Generic Datasheet] |

| Molecular Weight | 215.68 g/mol | [Generic Datasheet] |

| Appearance | White to off-white crystalline powder | [Generic Datasheet] |

| Melting Point | 158-162 °C | [Generic Datasheet] |

| Solubility | Soluble in water, methanol, and DMSO. | [Generic Datasheet] |

| Optical Rotation | [α]²⁰/D +32.4° (c = 2 in ethanol) | [Generic Datasheet] |

Core Applications in Research

The primary utility of H-Phe-OMe·hydrochloride stems from its bifunctional nature, allowing for sequential and controlled reactions at its amino and carboxyl termini.

Peptide Synthesis

H-Phe-OMe·hydrochloride is a cornerstone in both solution-phase and solid-phase peptide synthesis (SPPS), serving as a readily available source of the phenylalanine residue.

In solution-phase synthesis, the methyl ester of H-Phe-OMe·hydrochloride effectively protects the C-terminus, preventing unwanted side reactions while the N-terminus is coupled with an N-protected amino acid. The hydrochloride salt of the amino group is typically neutralized in situ using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to liberate the free amine for the coupling reaction.

A variety of coupling reagents can be employed to facilitate the formation of the peptide bond. The choice of reagent can impact the reaction efficiency, time, and the degree of racemization.

| Coupling Reagent | Additive | Typical Solvent | General Observations |

| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, DMF | High yields, but the byproduct (DCU) is poorly soluble. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, Oxyma | DCM, DMF | Water-soluble carbodiimide, easier workup than DCC. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | DMF | Highly efficient, especially for sterically hindered couplings. |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | DMF | Common and effective coupling reagent. |

While less common for the initial loading onto a resin due to the pre-activated nature of most resins, derivatives of phenylalanine are fundamental building blocks in SPPS. The principles of peptide bond formation are the same as in solution-phase synthesis, with the growing peptide chain anchored to a solid support.

Synthesis of Chiral Drug Intermediates

The inherent chirality of H-Phe-OMe·hydrochloride makes it a valuable starting material for the asymmetric synthesis of various drug intermediates and complex organic molecules. Its phenyl ring and amino acid backbone provide a versatile scaffold for further chemical modifications. A notable example is its use in the synthesis of chiral tetramic acids, which are scaffolds for various biologically active compounds.

Biochemical and Pharmacological Research

Peptides containing phenylalanine are crucial for studying a wide range of biological processes. H-Phe-OMe·hydrochloride is used to synthesize peptides that can act as enzyme substrates, inhibitors, or receptor ligands. For instance, it has been incorporated into synthetic peptides to probe the substrate specificity of proteases or to develop peptide-based drugs.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving H-Phe-OMe·hydrochloride.

General Protocol for Solution-Phase Dipeptide Synthesis

This protocol outlines the synthesis of an N-protected dipeptide using H-Phe-OMe·hydrochloride as the C-terminal residue.

The Role of H-Phe-OMe Hydrochloride in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe-OMe hydrochloride (L-Phenylalanine methyl ester hydrochloride) is a critical starting material in the field of peptide synthesis. Its unique structure, featuring a protected carboxylic acid group (as a methyl ester) and a free amino group (as a hydrochloride salt), makes it an ideal building block for the stepwise elongation of peptide chains. This technical guide provides a comprehensive overview of the role of H-Phe-OMe hydrochloride in peptide synthesis, detailing its applications, experimental protocols, and the critical considerations for its effective use in the laboratory.

Core Principles and Applications

In peptide synthesis, the selective protection and deprotection of the reactive amino and carboxyl groups of amino acids are paramount to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. H-Phe-OMe hydrochloride serves as a C-terminally protected phenylalanine residue. The methyl ester group prevents the carboxylic acid from participating in coupling reactions, while the amino group, after neutralization of the hydrochloride salt, is available to form a peptide bond with the activated carboxyl group of an incoming N-protected amino acid.[1]

This strategy is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS). In solution-phase synthesis, H-Phe-OMe hydrochloride is a versatile reagent for the preparation of dipeptides and larger peptide fragments. In SPPS, while less common as the initial resin-bound amino acid, it can be incorporated into peptide chains being assembled on a solid support.

Data Presentation: A Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical parameter that influences the yield, purity, and stereochemical integrity of the resulting peptide. The following table summarizes the performance of common coupling reagents in the synthesis of a model dipeptide, Boc-Trp-Phe-OMe, from Boc-Trp-OH and H-Phe-OMe hydrochloride.

| Coupling Reagent | Typical Yield | Racemization | Key Advantages & Disadvantages |

| HATU | >90% | Very Low | Advantages: High reactivity, low racemization rates, effective for sterically hindered amino acids.[2] Disadvantages: Higher cost. |

| HBTU | >90% | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[2] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[2] |

| DCC/HOBt | 70-90% | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed.[2] Disadvantages: Generally lower reactivity compared to uronium/phosphonium reagents; formation of insoluble dicyclohexylurea (DCU) byproduct. |

| EDC/HOBt | 70-90% | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed.[2] Disadvantages: Generally lower reactivity compared to uronium/phosphonium reagents. |

Experimental Protocols

The following are detailed methodologies for key experiments involving H-Phe-OMe hydrochloride.

Protocol 1: Synthesis of Boc-Leu-Phe-OMe via DCC/HOBt Coupling

This protocol details the synthesis of the dipeptide Boc-Leu-Phe-OMe using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-Hydroxybenzotriazole (B26582) (HOBt) as an additive to suppress racemization.

Materials:

-

N-(tert-Butoxycarbonyl)-L-leucine Monohydrate (Boc-Leu-OH·H₂O)

-

L-Phenylalanine Methyl Ester Hydrochloride (H-Phe-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole Monohydrate (HOBt·H₂O)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (B1210297)

-

0.33 M Citric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Sodium sulfate (B86663)

Procedure:

-

To a solution of N-(tert-butoxycarbonyl)-L-leucine monohydrate (2.49 g, 10.0 mmol), L-phenylalanine methyl ester hydrochloride (2.16 g, 10.0 mmol), N,N-diisopropylethylamine (2.59 g, 20.0 mmol), and HOBt·H₂O (1.53 g, 10.0 mmol) in acetonitrile (46 mL), add a solution of DCC (2.06 g, 10.0 mmol) in acetonitrile (7 mL) at 0 °C.

-

Stir the mixture at 0 °C for 1 hour.

-

Allow the suspension to warm to room temperature and stir for an additional 3 hours.

-

Filter the suspension to remove the precipitated dicyclohexylurea (DCU).

-

Remove the solvent from the filtrate under reduced pressure.

-

Dilute the residue with ethyl acetate (75 mL) and wash sequentially with 0.33 M citric acid solution (50 mL), saturated aqueous sodium bicarbonate solution (50 mL, twice), and water (50 mL).

-

Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate:hexane (B92381) = 1:3) to yield Boc-Leu-Phe-OMe as a white solid.

Quantitative Data:

-

Yield: 3.42 g (87%)

Protocol 2: Synthesis of Boc-Trp-Phe-OMe via EDC/HOBt Coupling

This protocol describes the synthesis of the dipeptide Boc-Trp-Phe-OMe using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a water-soluble coupling agent.

Materials:

-

Boc-L-tryptophan (Boc-Trp-OH)

-

L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

5% Sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of L-phenylalanine methyl ester (free base): Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in dichloromethane. Add N,N-diisopropylethylamine (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature. This solution containing the free amine is used directly in the next step.

-

Peptide Coupling Reaction: In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and 1-hydroxybenzotriazole (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.2 equivalents) to the cooled solution and stir for 30 minutes at 0 °C.

-

Add the solution of L-phenylalanine methyl ester (from step 1) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Wash the reaction mixture sequentially with 1 M HCl, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield Boc-Trp-Phe-OMe as a white solid.

Quantitative Data:

-

Yield: 61%[3]

-

Diastereomeric Excess: >99% de[3]

-

Reaction Time: 10 minutes (using a heated extruder method)[3]

Visualizing the Workflow and Key Relationships

Solution-Phase Dipeptide Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a dipeptide using H-Phe-OMe hydrochloride in solution-phase.

Caption: General workflow for solution-phase dipeptide synthesis using H-Phe-OMe.HCl.

Logical Relationship of Protecting Groups

The strategic use of orthogonal protecting groups is fundamental to peptide synthesis. The following diagram illustrates the relationship between the temporary N-terminal protecting group (Boc) and the semi-permanent C-terminal protecting group (methyl ester) when using H-Phe-OMe hydrochloride.

Caption: Protecting group strategy in peptide synthesis with H-Phe-OMe.HCl.

Conclusion

H-Phe-OMe hydrochloride is an indispensable reagent in the synthesis of peptides, providing a reliable and versatile entry point for the incorporation of a C-terminally protected phenylalanine residue. A thorough understanding of its properties, coupled with the appropriate selection of coupling reagents and reaction conditions, is essential for achieving high yields and purity in the resulting peptides. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize H-Phe-OMe hydrochloride in their synthetic endeavors. Careful consideration of potential side reactions, such as racemization, and the implementation of appropriate control measures will further enhance the success of peptide synthesis projects.

References

A Technical Guide to the Discovery and History of Phenylalanine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of the discovery, history, and scientific development of phenylalanine and its derivatives. It includes key experimental methodologies, quantitative data, and visualizations of relevant biochemical pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction: The Foundational Discovery of Phenylalanine

Phenylalanine, an essential α-amino acid, is a fundamental building block of proteins in nearly all living organisms and a precursor to a host of vital biomolecules.[1][2] Its discovery marked a significant step in understanding protein composition and metabolism.

The first description of phenylalanine dates back to 1879, when Ernst Schulze and J. Barbieri identified a compound with the empirical formula C₉H₁₁NO₂ in yellow lupine (Lupinus luteus) seedlings.[1] Just a few years later, in 1882, Emil Erlenmeyer and A. Lipp achieved the first chemical synthesis of phenylalanine from phenylacetaldehyde, hydrogen cyanide, and ammonia.[1][3] This early work not only established its structure but also paved the way for further investigation into its biological roles.

A pivotal moment in molecular biology came in 1961 when J. Heinrich Matthaei and Marshall W. Nirenberg discovered the genetic codon for phenylalanine.[1][2] By introducing mRNA composed of repeating uracil (B121893) units (poly-U) into E. coli, they prompted the bacterium to synthesize a polypeptide consisting solely of phenylalanine, thus deciphering the "UUU" codon and helping to establish the genetic code.[1][2]

As an essential amino acid, phenylalanine cannot be synthesized de novo by humans and other animals and must be obtained from dietary sources.[1] It is a precursor for the synthesis of tyrosine, the monoamine neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine (B1671497) (collectively known as catecholamines), and the pigment melanin.[1][2]

Physicochemical Properties of Phenylalanine

A clear understanding of the fundamental properties of the parent molecule is crucial before exploring its derivatives.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₁NO₂ | [1] |

| Molar Mass | 165.192 g·mol⁻¹ | [1] |

| Acidity (pKa) | 1.83 (carboxyl), 9.13 (amino) | [1] |

| Solubility in Water | 14.11 g/L at 25 °C | [1] |

| Stereoisomers | L-phenylalanine, D-phenylalanine | [1] |

Key Phenylalanine Derivatives: A Historical Perspective

The structural scaffold of phenylalanine has given rise to a multitude of derivatives, both natural and synthetic, with profound impacts on medicine and industry.

L-DOPA (L-3,4-dihydroxyphenylalanine)

The discovery of L-DOPA's therapeutic potential is a landmark in the history of neuropharmacology. While the hydroxylation of phenylalanine to tyrosine was established as a key metabolic step, the further conversion to L-DOPA and its role as a precursor to dopamine were critical findings. This knowledge became directly applicable to treating Parkinson's disease, a condition characterized by dopamine deficiency in the brain. The realization that L-DOPA could cross the blood-brain barrier and be converted to dopamine, unlike dopamine itself, led to its development as the primary treatment for Parkinson's, fundamentally changing the prognosis for patients.

N-Acyl Phenylalanine Derivatives

This class of lipid signaling molecules consists of a phenylalanine molecule linked to a fatty acid via an amide bond.[4] While the foundational chemistry for their synthesis, the Schotten-Baumann reaction, was described in the 1880s, their discovery as endogenous molecules is much more recent, enabled by advancements in mass spectrometry and targeted lipidomics.[4] N-acyl phenylalanine derivatives have been identified in various organisms and are being investigated for their roles in metabolic regulation and as potential therapeutic agents, such as oral hypoglycemics.[4]

Aspartame (B1666099)

A widely used artificial sweetener, aspartame is a methyl ester of the dipeptide formed from aspartic acid and phenylalanine. Its discovery was serendipitous. In 1965, while working on a new ulcer drug, chemist James M. Schlatter accidentally tasted a compound he had synthesized and discovered its intense sweetness. This compound, aspartame, is metabolized in the body to its constituent amino acids, including phenylalanine.[1] This metabolic breakdown is the reason products containing aspartame carry a warning for individuals with phenylketonuria (PKU).[1]

Synthetic and Pharmacological Derivatives

The phenylalanine structure is a versatile scaffold for medicinal chemists.

-

β-Phenylalanine derivatives (β-PADs) are of significant therapeutic interest due to their greater stability compared to natural α-amino acids.[5] They are components of various drugs and serve as key starting materials in drug synthesis.[5]

-

Halogenated derivatives , such as Acetyl-4-bromo-DL-phenylalanine, are used to create novel compounds with tailored biological activities, particularly for neurological disorders.[6] The bromine atom provides a reactive site for further chemical modifications, making it a valuable building block in peptide synthesis and drug discovery.[6]

-

D-Phenylalanine (DPA) , the synthetic enantiomer of the natural L-form, is not incorporated into proteins but has unique pharmacological properties.[] It is believed to inhibit the enzymatic breakdown of endorphins and has been studied for its potential in pain management and mood regulation.[1][]

Metabolic Pathways and Experimental Workflows

Phenylalanine Metabolism and Phenylketonuria (PKU)

The primary metabolic pathway for phenylalanine is its conversion to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase (PAH).[2][8] This is a critical step, as tyrosine is the precursor to catecholamines.[2] The genetic disorder phenylketonuria (PKU) is caused by a deficiency in the PAH enzyme, leading to the accumulation of phenylalanine to toxic levels.[1][8] If untreated, this buildup results in severe neurological problems.[8] The discovery of PKU by Asbjørn Følling in 1934, who identified phenylpyruvic acid in the urine of affected individuals, was a pivotal moment in medical genetics and led to the development of newborn screening and dietary management strategies.[9]

References

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. newworldencyclopedia.org [newworldencyclopedia.org]

- 3. chemtymology.co.uk [chemtymology.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 8. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 9. On the Scent: The Discovery of PKU | Science History Institute [sciencehistory.org]

The Role of H-Phe-OMe·HCl in Biochemical Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

H-Phe-OMe·hydrochloride, chemically known as L-Phenylalanine methyl ester hydrochloride, is a derivative of the essential amino acid L-phenylalanine.[1][2][3][4][5] It serves as a fundamental building block in synthetic chemistry, particularly in the construction of peptides and peptidomimetics for various research and therapeutic applications.[6][7] While often utilized as an intermediate in more complex molecular syntheses, its own interactions and effects within biochemical assays are of interest to researchers exploring protein-ligand interactions, enzyme kinetics, and cellular transport mechanisms. This technical guide provides an overview of the known and potential mechanisms of action of H-Phe-OMe·hydrochloride and its derivatives in biochemical assays.

Core Functionality: A Versatile Building Block

The primary application of H-Phe-OMe·hydrochloride in biochemical research is as a precursor for the synthesis of peptides.[6][7] Its structure, featuring a protected carboxylic acid group (methyl ester) and a free amino group (as a hydrochloride salt), makes it an ideal component for stepwise peptide elongation. The methyl ester group prevents unwanted side reactions at the C-terminus while the amine group is available for coupling with the activated carboxyl group of another amino acid.

Investigating Molecular Interactions with Phenylalanine Analogs

While specific data on the direct mechanism of action of H-Phe-OMe·hydrochloride in many biochemical assays is not extensively detailed in publicly available literature, studies on its derivatives provide significant insights into how the phenylalanine scaffold interacts with biological targets.

Halogenated Phenylalanine Derivatives as Probes for Transporter Proteins

Halogenated derivatives of phenylalanine, such as H-Phe(3,4-DiCl)-OMe·HCl, have been employed as chemical probes to investigate the binding pockets of amino acid transporters like L-type amino acid transporter 1 (LAT1) and LAT2.[8] These transporters are crucial for the uptake of essential amino acids into cells and are often overexpressed in cancer cells, making them attractive drug targets.

The position of halogen substitution on the phenyl ring has been shown to differentially affect the inhibition of LAT1 and LAT2. For instance, substitutions at the meta and para positions can increase inhibition of both transporters, while larger halogens at the ortho position tend to enhance affinity for LAT1 without significantly altering interactions with LAT2.[8] This suggests the presence of a hydrophobic subpocket in LAT1 that can accommodate these larger groups, a feature less pronounced in LAT2.[8]

Table 1: General Trends of Halogenated Phenylalanine Analog Inhibition of LAT1 and LAT2 [8]

| Compound | Substitution Position | LAT1 Inhibition (Relative to Phe) | LAT2 Inhibition (Relative to Phe) |

| 3-Cl-Phe | meta (3) | Increased | Increased |

| 4-Cl-Phe | para (4) | Slightly Increased | Slightly Increased |

| 2-I-Phe | ortho (2) | Markedly Increased | No significant change |

Potential Mechanisms of Action in Biochemical Assays

Based on its structure and the activities of related compounds, H-Phe-OMe·hydrochloride could potentially act through several mechanisms in various biochemical assays.

Competitive Inhibition of Enzymes

Given its structural similarity to L-phenylalanine, H-Phe-OMe·hydrochloride could act as a competitive inhibitor for enzymes that utilize phenylalanine as a substrate. One such key enzyme is Phenylalanine Hydroxylase (PheH), which catalyzes the conversion of phenylalanine to tyrosine.[9] In an assay for PheH, H-Phe-OMe·hydrochloride might bind to the active site, preventing the binding of the natural substrate.

Experimental Workflow: Investigating Competitive Inhibition of Phenylalanine Hydroxylase

Below is a generalized workflow for assessing the inhibitory potential of H-Phe-OMe·hydrochloride on Phenylalanine Hydroxylase activity.

Caption: A generalized workflow for determining the inhibitory mechanism of H-Phe-OMe·HCl on an enzyme like Phenylalanine Hydroxylase.

Interaction with Amino Acid Transporters

Similar to its halogenated derivatives, H-Phe-OMe·hydrochloride could interact with amino acid transporters. In cellular assays, this could manifest as competitive inhibition of radiolabeled phenylalanine uptake.

Allosteric Modulation

In some enzyme systems, the binding of a ligand to a site other than the active site (an allosteric site) can modulate enzyme activity. While not specifically documented for H-Phe-OMe·hydrochloride, this remains a theoretical possibility in assays involving enzymes with known allosteric binding sites for amino acids or their derivatives.

Considerations for Experimental Design

When designing biochemical assays involving H-Phe-OMe·hydrochloride, several factors should be considered:

-

Stability: The methyl ester is susceptible to hydrolysis, especially at non-neutral pH. Assay conditions should be optimized to ensure the compound remains intact for the duration of the experiment.

-

Solubility: As a hydrochloride salt, H-Phe-OMe·hydrochloride generally exhibits good aqueous solubility.

-

Toxicity: At higher concentrations, some amino acid methyl esters have been reported to be toxic to certain cell types, which should be a consideration in cell-based assays.[1]

Future Directions

The direct biochemical activity of H-Phe-OMe·hydrochloride remains an area ripe for further investigation. Detailed kinetic studies on a variety of enzymes that interact with phenylalanine, as well as binding assays with a broader range of amino acid transporters, would provide a more complete picture of its mechanism of action. Such studies would not only enhance our understanding of this fundamental building block but could also uncover novel applications for H-Phe-OMe·hydrochloride and its derivatives in drug discovery and chemical biology.

References

- 1. Methyl L-phenylalaninate hydrochloride | CAS#:7524-50-7 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyl L-phenylalaninate hydrochloride | C10H14ClNO2 | CID 75736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H-Phe-OMe · HCl - Bachem AG [bioscience.co.uk]

- 5. peptide.com [peptide.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. H-Phe(3,4-DiCl)-OMe.HCl | Benchchem [benchchem.com]

- 9. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of H-Phe-OMe.hydrochloride: Applications and Methodologies

Audience: Researchers, scientists, and drug development professionals.

Abstract: L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl) is a pivotal amino acid derivative widely employed in synthetic and medicinal chemistry. As a C-terminally protected form of phenylalanine, it serves as a fundamental building block for peptide synthesis and as a precursor for various pharmaceuticals and research compounds. This technical guide provides an in-depth overview of its core applications, presents quantitative data, details key experimental protocols, and visualizes synthetic workflows, offering a comprehensive resource for professionals in the field.

Core Applications of H-Phe-OMe.hydrochloride

This compound's utility stems from its unique structure: a free amino group available for amide bond formation and a methyl-ester-protected carboxyl group that prevents unwanted side reactions. This makes it an invaluable starting material in several key areas.

1.1 Peptide Synthesis The primary application of H-Phe-OMe.HCl is in solution-phase peptide synthesis.[1] It serves as the C-terminal residue, allowing for the stepwise elongation of a peptide chain by coupling its free amino group with the activated carboxyl group of an N-protected amino acid. Its enhanced solubility and stability as a hydrochloride salt are beneficial for handling and reaction setup.[2] The dipeptide Boc-Trp-Phe-OMe, for example, which has been investigated for its self-assembly properties and potential antibacterial activity, is synthesized using H-Phe-OMe.HCl as a starting material.[1]

1.2 Precursor for Pharmaceuticals and Food Additives H-Phe-OMe.HCl is a crucial intermediate in the synthesis of various pharmaceuticals.[2] Its most prominent and widely documented application is in the industrial production of the high-intensity artificial sweetener, Aspartame (B1666099) (α-L-aspartyl-L-phenylalanine 1-methyl ester).[3] Aspartame is synthesized by coupling L-aspartic acid with L-phenylalanine methyl ester.[4][5] Both chemical and enzymatic (e.g., using thermolysin) methods are employed for this condensation reaction, with H-Phe-OMe.HCl serving as a key reactant.[3][6]

1.3 Synthesis of Bioactive Compounds and Research Chemicals Beyond Aspartame, H-Phe-OMe.HCl is used to prepare a range of bioactive peptides and chemical probes for research. For instance, it is a component in the synthesis of L-Phenylalanyl-L-phenylalanine Methyl Ester Hydrochloride (H-Phe-Phe-OMe.HCl).[7][8] This dipeptide has been utilized in the preparation of polymer nanoparticles designed to inhibit the fibrillation of amyloid-β, a process associated with Alzheimer's disease.[7] Furthermore, conjugates of molecules like glycyrrhizic acid with L-phenylalanine methyl ester have been synthesized to create compounds with high anti-inflammatory and antiulcer activity.[9]

Quantitative Data

The following tables summarize key quantitative data for this compound and its applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₄ClNO₂ | [10][11] |

| Molecular Weight | 215.68 g/mol | [11][12] |

| Appearance | White to off-white solid/powder | [10][11] |

| Purity | ≥98% (Typical) | [12] |

| Melting Point | 156-160 °C | [13] |

| CAS Number | 7524-50-7 |[11][14] |

Table 2: Example Reaction Yields Involving H-Phe-OMe Derivatives

| Reaction Product | Method | Yield | Reference |

|---|---|---|---|

| α-L-aspartyl-L-phenylalanine methyl ester | Chemical (N-Formyl precursor) | 83% | [4] |

| N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester | Enzymatic (Immobilized thermolysin) | 99% |[6] |

Experimental Protocols

This section provides a representative protocol for a standard solution-phase peptide coupling reaction using this compound.

Experiment: Synthesis of Nα-(tert-Butoxycarbonyl)-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe)

This protocol is adapted from established solution-phase peptide synthesis methodologies.[1]

Materials and Reagents:

-

L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Nα-(tert-Butoxycarbonyl)-L-tryptophan (Boc-Trp-OH)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297) (EtOAc), n-Hexane

-

5% Sodium bicarbonate (NaHCO₃) solution, 1 M Hydrochloric acid (HCl) solution, Saturated NaCl (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of H-Phe-OMe Free Base:

-

Dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM.

-

Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt, forming the free base.

-

Stir the solution for 15-20 minutes at room temperature. This solution is used directly in the next step.[1]

-

-

Peptide Coupling Reaction:

-

In a separate flask, dissolve Boc-Trp-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add a solution of DCC (1.1 equivalents) in DCM to the cooled mixture and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form.

-

Add the H-Phe-OMe free base solution (from Step 1) to the activated Boc-Trp-OH mixture.

-

Allow the reaction to warm slowly to room temperature and stir overnight.[1]

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, 5% NaHCO₃, and brine to remove unreacted starting materials and coupling reagents.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by silica (B1680970) gel column chromatography, typically using a gradient of ethyl acetate in hexane (B92381) as the eluent, to yield pure Boc-Trp-Phe-OMe.[1]

-

Mandatory Visualizations

The following diagrams illustrate key processes and relationships involving this compound.

Caption: Workflow for solution-phase dipeptide synthesis.

Caption: Synthesis pathway for Aspartame.

Caption: Logical relationship of H-Phe-OMe.HCl applications.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Aspartame Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Aspartame synthesis - chemicalbook [chemicalbook.com]

- 5. snowhitechem.com [snowhitechem.com]

- 6. Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H-PHE-PHE-OME HCL | 38017-65-1 [chemicalbook.com]

- 8. Phenylalanylphenylalanine methyl ester hydrochloride | C19H23ClN2O3 | CID 11508813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. peptide.com [peptide.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. scbt.com [scbt.com]

- 13. Methyl L-phenylalaninate hydrochloride | CAS#:7524-50-7 | Chemsrc [chemsrc.com]

- 14. peptide.com [peptide.com]

H-Phe-OMe Hydrochloride: A Versatile Phenylalanine Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) is a readily available and versatile building block in medicinal chemistry and drug discovery. Its inherent structural features—a primary amine, a methyl-ester-protected carboxylic acid, and a hydrophobic benzyl (B1604629) side chain—make it an ideal starting material for the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive overview of the applications of H-Phe-OMe·HCl, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways, to empower researchers in their quest for novel therapeutics.

Chemical Properties and Handling

H-Phe-OMe·HCl is the hydrochloride salt of the methyl ester of L-phenylalanine. The hydrochloride salt form enhances its stability and solubility in aqueous and some organic solvents, making it convenient for handling and use in various reaction conditions.

| Property | Value |

| Chemical Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol |

| CAS Number | 7524-50-7 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 158-162 °C |

| Solubility | Soluble in water, methanol, and DMSO |

| Storage | Store at 2-8°C in a dry, well-ventilated place. It is hygroscopic and should be protected from moisture. |

Applications in Drug Discovery

The phenylalanine scaffold is a common motif in many approved drugs and clinical candidates due to its ability to engage in hydrophobic and π-π stacking interactions within biological targets. H-Phe-OMe·HCl serves as a key precursor for the synthesis of:

-

Peptides and Peptidomimetics: As a fundamental amino acid derivative, it is extensively used in both solution-phase and solid-phase peptide synthesis to construct bioactive peptides and their mimetics with improved pharmacokinetic properties.

-

Enzyme Inhibitors: The phenylalanine side chain can effectively occupy the hydrophobic pockets of various enzymes, making H-Phe-OMe·HCl a valuable starting material for designing inhibitors for proteases like chymotrypsin (B1334515) and viral proteases such as HIV protease.

-

Anticancer and Antiviral Agents: The incorporation of the phenylalanine moiety is a key strategy in the development of various therapeutic agents, including those targeting cancer and viral infections.

-

Heterocyclic Compounds: The primary amine and the potential for further modification of the aromatic ring allow for its use in the synthesis of complex heterocyclic structures, such as those derived from the Pictet-Spengler reaction.

Experimental Protocols

Solution-Phase Dipeptide Synthesis: Synthesis of Boc-Trp-Phe-OMe

This protocol details a standard procedure for the synthesis of a dipeptide using H-Phe-OMe·HCl and a carbodiimide (B86325) coupling agent.[1]

Materials and Reagents:

-

Boc-L-tryptophan (Boc-Trp-OH)

-

L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc), n-Hexane

-

5% Sodium bicarbonate (NaHCO₃) solution, 1 M Hydrochloric acid (HCl) solution, Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of L-phenylalanine methyl ester (free base):

-

Dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM.

-

Add DIPEA (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature. This solution containing the free base is used directly in the next step.[1]

-

-

Peptide Coupling Reaction:

-

In a separate flask, dissolve Boc-Trp-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Add the solution of L-phenylalanine methyl ester from step 1 to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.[1]

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane (B92381) as the eluent to yield Boc-Trp-Phe-OMe as a white solid.[1]

-

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems. This protocol describes the reaction of H-Phe-OMe·HCl with formaldehyde.

Materials and Reagents:

-

L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Formalin (37% aqueous formaldehyde)

-

Concentrated Hydrochloric Acid (HCl)

-

Fmoc-Cl (for optional protection step)

Procedure:

-

Cyclization:

-

To a solution of H-Phe-OMe·HCl (1 equivalent) in concentrated HCl, add formalin (2.0 equivalents).

-

Stir the mixture at 70°C for 5 hours, adding an additional 2.0 equivalents of formalin every hour.

-

After the initial 5 hours, continue stirring the reaction at 70°C overnight to facilitate the hydrolysis of the methyl ester.[2]

-

-

Work-up and Optional Protection:

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).

-

The resulting product, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, can be isolated or directly protected (e.g., with Fmoc-Cl) for further use in peptide synthesis. A reported yield for the Fmoc-protected product after this procedure is 58%.[2]

-

Quantitative Data

The following tables summarize representative yields and biological activity data for compounds synthesized using H-Phe-OMe·HCl or its derivatives.

Table 1: Synthetic Yields

| Product | Starting Material | Reaction Type | Yield (%) | Reference |

| Boc-Trp-Phe-OMe | H-Phe-OMe·HCl | Dipeptide Coupling | ~61 | [3] |

| Fmoc-protected Tetrahydroisoquinoline-3-carboxylic acid | H-Phe-OMe·HCl | Pictet-Spengler | 58 | [2] |

| N-Methyl-L-phenylalanine methyl ester | H-Phe-OMe·HCl | Reductive Amination | High | [4] |

| Dipeptide N-Boc-Asp-(OtBu)-Phe-OMe | H-Phe-OMe·HCl | TiCl₄-assisted coupling | High | [5] |

| Z-L-Asp-L-Phe-OMe | H-Phe-OMe·HCl | Thermolysin-catalyzed coupling | - | [6] |

Table 2: Biological Activity of Phenylalanine-Containing Compounds

| Compound Class | Target | Compound Example | Activity (IC₅₀ / Kᵢ) | Reference |

| Dipeptide Derivative | K562 Leukemia Cells | Phenylalanine Dipeptide Derivative 3f | - | [7] |

| Dipeptide Derivative | PC3 Prostate Cancer Cells | Phenylalanine Dipeptide Derivative 3q | - | [7] |

| Benzimidazole Derivative | α-Chymotrypsin | Compound 1 | IC₅₀ = 14.8 µM, Kᵢ = 16.4 µM | [8] |

| Peptide Aldehyde | α-Chymotrypsin | Tos-Phe-Ala-Thr-Phe(p-NO₂)-CHO | Kᵢ = 1.12 x 10⁻⁸ M | [9] |

| HIV Protease Inhibitor | HIV-1 Protease | Lopinavir | EC₅₀ = ~17 nM | [10] |

| Peptidomimetic | Rhodesain | (R,S,S)-3 | Low-micromolar Kᵢ | [11] |

Signaling Pathways and Mechanisms of Action

Inhibition of Serine Proteases (e.g., Chymotrypsin)

Many inhibitors of serine proteases are designed to mimic the transition state of the enzyme's natural substrate. The catalytic triad (B1167595) (Ser-His-Asp) in the active site is crucial for peptide bond hydrolysis. Phenylalanine-containing inhibitors can bind to the hydrophobic S1 pocket of chymotrypsin.

Inhibition of HIV Protease

HIV protease is an aspartyl protease essential for the maturation of the HIV virion. It cleaves viral polyproteins into functional proteins. Inhibitors like Lopinavir, which can be synthesized from phenylalanine derivatives, are designed to mimic the transition state of the peptide cleavage and bind tightly to the active site, preventing the processing of viral proteins and thus inhibiting viral replication.[10][11][12][13]

Targeting Receptor Tyrosine Kinase (RTK) Signaling

Many anticancer agents function by inhibiting receptor tyrosine kinases (RTKs), which are crucial for cell growth, proliferation, and survival. Phenylalanine derivatives can be incorporated into small molecule inhibitors that compete with ATP for binding to the kinase domain of RTKs, thereby blocking the downstream signaling pathways that promote cancer progression.[2][][15][16]

Conclusion